molecular formula C5H16Cl2N2 B3153500 N1,N1-Dimethylpropane-1,2-diamine dihydrochloride CAS No. 75975-34-7

N1,N1-Dimethylpropane-1,2-diamine dihydrochloride

Cat. No.: B3153500
CAS No.: 75975-34-7
M. Wt: 175.1 g/mol
InChI Key: SXAWQXIDQGOCER-UHFFFAOYSA-N
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Description

N1,N1-Dimethylpropane-1,2-diamine dihydrochloride is a chemical compound with the molecular formula C5H14N2·2HCl. It is commonly used in various chemical and industrial applications due to its unique properties. This compound is known for its role as an intermediate in organic synthesis and its utility in the production of pharmaceuticals and other fine chemicals .

Scientific Research Applications

N1,N1-Dimethylpropane-1,2-diamine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N1,N1-Dimethylpropane-1,2-diamine dihydrochloride . For instance, extreme pH or temperature conditions could potentially affect the compound’s stability or its interaction with targets.

Safety and Hazards

N1,N1-Dimethylpropane-1,2-diamine is classified as a flammable liquid and a skin corrosive . It has hazard statements H225 and H314, indicating that it is highly flammable and causes severe skin burns and eye damage . Safety precautions include avoiding ignition sources, storing in a well-ventilated place, and wearing protective gloves and eye protection .

Future Directions

N1,N1-Dimethylpropane-1,2-diamine is an important raw material used in various industries including pharmaceuticals, agrochemicals, and dye stuffs . Its future directions would likely involve further exploration of its potential applications in these and other industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

N1,N1-Dimethylpropane-1,2-diamine dihydrochloride can be synthesized through several methods. One common approach involves the reaction of propane-1,2-diamine with formaldehyde and hydrogen chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product’s purity and yield .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined and subjected to specific reaction conditions. The process may include steps such as distillation and crystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N1,N1-Dimethylpropane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions include amine oxides, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1,N1-Dimethylpropane-1,2-diamine dihydrochloride is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and pharmaceutical production .

Properties

IUPAC Name

1-N,1-N-dimethylpropane-1,2-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2.2ClH/c1-5(6)4-7(2)3;;/h5H,4,6H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXAWQXIDQGOCER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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